(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
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Description
(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C28H27FN4O3 and its molecular weight is 486.547. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction and Pharmacophore Models
Compounds with complex structures involving piperazine and pyrazole moieties have been extensively studied for their interactions with biological receptors. For example, research on a cannabinoid receptor antagonist highlighted the significance of conformational analysis and the development of unified pharmacophore models for understanding receptor-ligand interactions (J. Shim et al., 2002). This study underscores the importance of molecular design in targeting specific receptors, suggesting a potential application of the queried compound in designing receptor-specific antagonists or agonists.
Synthesis and Structural Characterization
The synthesis and structural characterization of novel bioactive heterocycles are fundamental in drug discovery and development. A study demonstrated the synthesis and antiproliferative activity evaluation of a novel heterocycle, indicating the importance of structural analysis in identifying potential therapeutic agents (S. Benaka Prasad et al., 2018). This example illustrates how the detailed synthesis and analysis of compounds like the one can contribute to the discovery of new drugs with specific biological activities.
Antimicrobial Activity
The evaluation of antimicrobial activity is a crucial aspect of pharmaceutical research. Studies on fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles have shown promising antibacterial and antifungal activities (Amol V. Gadakh et al., 2010). Such research indicates the potential of structurally complex compounds in addressing microbial resistance, suggesting an application area for the compound in developing new antimicrobial agents.
Antipsychotic Agents
Research on novel potential antipsychotic agents has explored the synthesis and pharmacological evaluation of compounds with pyrazole moieties. These studies contribute to understanding the structural requirements for antipsychotic activity and the development of safer therapeutic options (L D Wise et al., 1987). This research path demonstrates the relevance of compounds with intricate structures, like the queried compound, in neuropharmacology and the search for new treatments for psychiatric disorders.
Properties
IUPAC Name |
[1-(4-fluorophenyl)-4-phenylmethoxypyrazol-3-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN4O3/c1-35-25-13-11-23(12-14-25)31-15-17-32(18-16-31)28(34)27-26(36-20-21-5-3-2-4-6-21)19-33(30-27)24-9-7-22(29)8-10-24/h2-14,19H,15-18,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIGSMJHRYRSCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NN(C=C3OCC4=CC=CC=C4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.